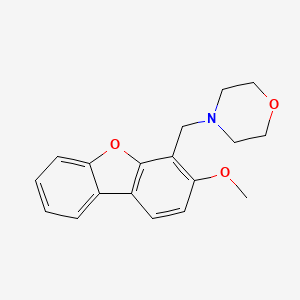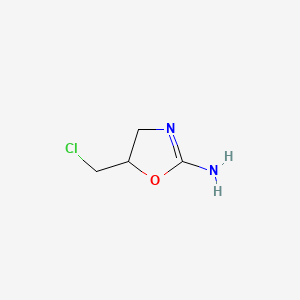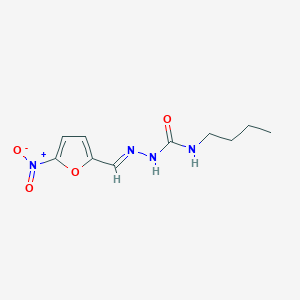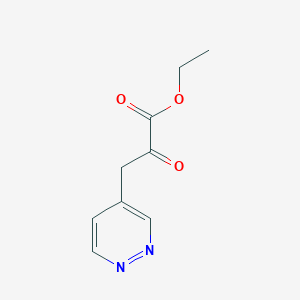
Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-3-(pyridazin-4-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The reaction can be catalyzed by acids or bases to enhance the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The pyridazinone ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Pyridazine derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(pyridazin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-oxo-3-(pyridazin-4-yl)propanoate can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of biological activities, including anti-inflammatory and anticancer properties.
Pyridazine: A simpler derivative that serves as a core structure for many biologically active compounds.
Pyrimidine and Pyrazine: Other diazine derivatives with similar structures but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
90557-97-4 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-oxo-3-pyridazin-4-ylpropanoate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-3-4-10-11-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
BWIXVAOEDHROEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CN=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)
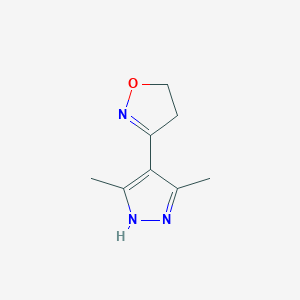

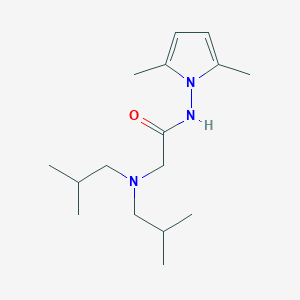

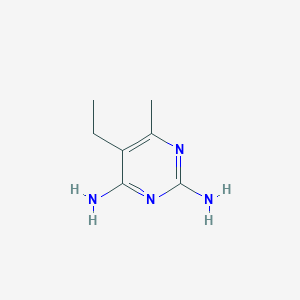
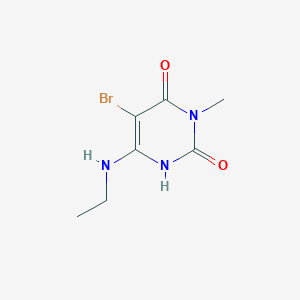
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)


![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)
